

# An In-depth Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine

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## Compound of Interest

Compound Name: 2,5-Dichloro-4,6-pyrimidinediamine

Cat. No.: B6339775

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## Introduction

**2,5-Dichloro-4,6-pyrimidinediamine** is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its reactive chlorine atoms and amino groups provide versatile handles for synthetic modifications, making it a valuable scaffold for the development of novel therapeutic agents. Pyrimidine cores are prevalent in a wide range of biologically active compounds, and the specific substitution pattern of **2,5-dichloro-4,6-pyrimidinediamine** allows for the exploration of diverse chemical space. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in the development of targeted therapies. Derivatives of this compound have been investigated for their potential as kinase inhibitors, including for indications in oncology.<sup>[1]</sup><sup>[2]</sup>

## Core Chemical Properties

The fundamental physicochemical properties of **2,5-Dichloro-4,6-pyrimidinediamine** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>4</sub>	[3][4]
Molecular Weight	179.01 g/mol	[3][4]
CAS Number	55583-59-0	[3][4]
IUPAC Name	4,6-dichloropyrimidine-2,5-diamine	[4]
SMILES	<chem>NC1=NC(=C(N)C(=N1)Cl)Cl</chem>	[3]
InChIKey	ZXWGHENZKVQKPX-UHFFFAOYSA-N	[4]
Appearance	Not explicitly stated, but related compounds are powders or solids.	[5]
Melting Point	Data not available.	[3]
Boiling Point	Data not available.	[3]
Solubility	Data not available.	

## Spectral Data

While specific spectral data for **2,5-dichloro-4,6-pyrimidinediamine** is not readily available in the provided search results, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.[6][7] Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis.

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the amine protons ( $\text{NH}_2$ ), which may be broad and exchangeable with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR	Resonances for the four distinct carbon atoms of the pyrimidine ring, with those bonded to chlorine and nitrogen atoms shifted downfield.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine groups (typically in the $3300\text{--}3500\text{ cm}^{-1}$ region), and C=N and C=C stretching vibrations of the pyrimidine ring.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

## Synthesis and Reactivity

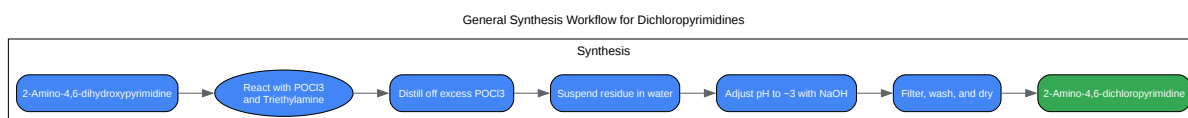
The synthesis of dichloropyrimidine derivatives often involves the chlorination of dihydroxypyrimidine precursors.<sup>[8]</sup> A general approach for preparing related aminodichloropyrimidines involves reacting a suitable pyrimidine precursor with a chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[8]</sup>

## Experimental Protocol: General Synthesis of Dichloropyrimidines

The following is a generalized protocol based on methods for synthesizing related dichloropyrimidine compounds.<sup>[8]</sup>

- **Reaction Setup:** To a flask is added 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride.
- **Addition of Base:** Triethylamine is added as an acid-trapping agent.<sup>[8]</sup>

- Heating: The reaction mixture is heated to a temperature between 20°C and 80°C.[8]
- Work-up: Excess phosphorus oxychloride is removed by distillation under vacuum.[8] The residue is then suspended in water.
- Precipitation: The pH of the suspension is adjusted to approximately 3 with NaOH to precipitate the product.[8]
- Isolation: The solid product is isolated by filtration, washed with water, and dried.



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Caption: General workflow for the synthesis of dichloropyrimidines.

## Reactivity

The primary mode of reactivity for **2,5-Dichloro-4,6-pyrimidinediamine** involves nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the chlorine-substituted positions. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride ions by various nucleophiles. This reactivity is the cornerstone of its utility as a scaffold, allowing for the introduction of a wide range of functional groups. The relative reactivity of the chlorine atoms can be influenced by the electronic effects of the substituents on the pyrimidine ring.[6][9]

## Application in Drug Discovery

Derivatives of **2,5-Dichloro-4,6-pyrimidinediamine** have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.

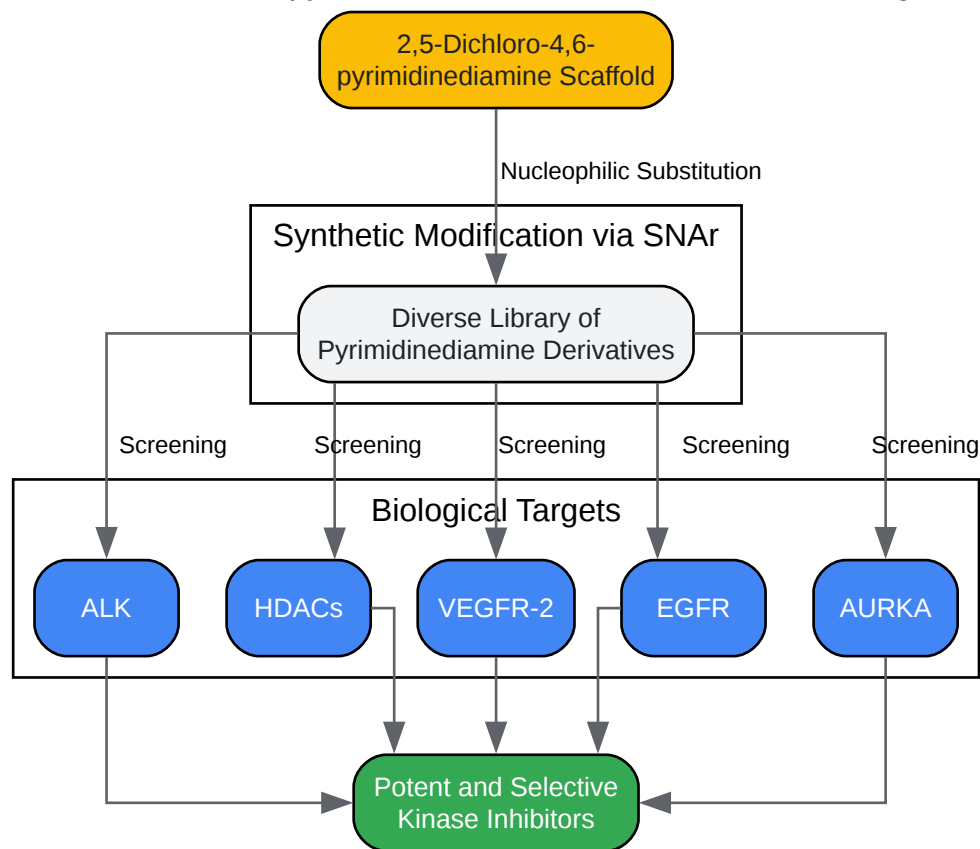
## Biological Activity of Derivatives

While specific IC<sub>50</sub> values for the parent compound are not detailed, numerous studies highlight the biological activities of its derivatives:

- **ALK and HDACs Dual Inhibitors:** A series of 2,4-pyrimidinediamine derivatives have been synthesized and evaluated as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers.[1]
- **VEGFR-2 Inhibitors:** The 5-chloro-N<sup>4</sup>-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold, derived from dichloropyrimidines, was designed to create potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[2]
- **Aurora Kinase and EGFR Inhibitors:** Pyrrolo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of Aurora Kinase A and Epidermal Growth Factor Receptor (EGFR) kinase.[10]

The general strategy involves using the dichloropyrimidine core as a scaffold and introducing various substituents to achieve desired potency and selectivity against specific biological targets.

## Role of Dichloropyrimidine Scaffold in Kinase Inhibitor Design

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Caption: Logical flow from scaffold to targeted kinase inhibitors.

## Quantitative Biological Data of Derivatives

The following table summarizes the inhibitory activities of some pyrimidine derivatives from the literature, illustrating the potential of this chemical class.

Compound Class	Target(s)	Reported Activity (IC <sub>50</sub> /K <sub>d</sub> )	Source
2,4-Pyrimidinediamine Derivative (Compound 12a)	ALKwt, HDAC1	Potent inhibitory activity	[1]
5-Chloro-pyrimido[4,5-b]indole-2,4-diamine (Compound 5)	VEGFR-2	Potent and selective inhibition	[2]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 2)	EGFR, AURKA, AURKB	K <sub>d</sub> = 67 nM (EGFR), 3.4 μM (AURKA), 4.8 μM (AURKB)	[10]

## Safety and Handling

While specific GHS classifications for **2,5-Dichloro-4,6-pyrimidinediamine** are not provided in the search results, related dichloropyrimidine compounds are classified with warnings for acute oral toxicity, skin irritation, and serious eye irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**2,5-Dichloro-4,6-pyrimidinediamine** is a synthetically versatile scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its reactivity through nucleophilic aromatic substitution allows for the creation of large libraries of derivatives for screening against various therapeutic targets. The demonstrated success of related pyrimidine-based compounds in achieving potent and selective inhibition of key enzymes like ALK, VEGFR-2, and EGFR underscores the importance of this chemical moiety. Further exploration of the chemical space around the **2,5-dichloro-4,6-pyrimidinediamine** core is likely to yield novel candidates for preclinical and clinical development.

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